Cholesteryl palmitoleate

Übersicht

Beschreibung

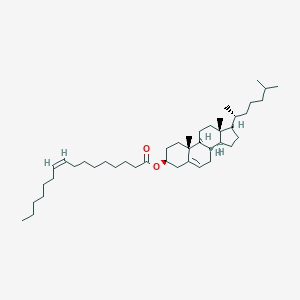

Cholesteryl palmitoleate is a cholesterol ester . Plasma levels of cholesteryl palmitoleate are increased in ApoE-/- mice exposed to cigarette smoke and in pediatric patients with biliary atresia . It has been used as a standard for the identification of cholesterol esters in human meibomian gland secretions .

Synthesis Analysis

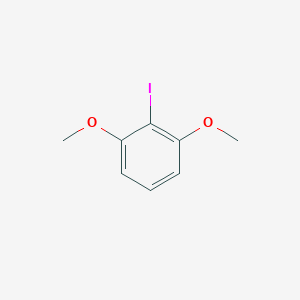

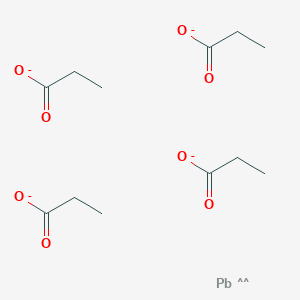

The synthesis of cholesteryl palmitoleate involves the reaction of cholesteryl chloroformate with different amines in one- or two-step procedures . The free fatty acid (FFA) component was responsible for this effect .Molecular Structure Analysis

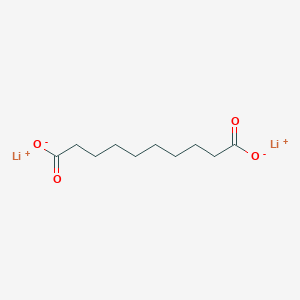

The molecular formula of cholesteryl palmitoleate is C43H74O2 . Its molecular weight is 623.05 .Chemical Reactions Analysis

Research in reverse cholesterol transports (RCT) reveals that the regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs . These molecular insights demonstrate the mechanisms of CETP activities and manifest the correlation between CETP and HDL .Physical And Chemical Properties Analysis

Cholesteryl palmitoleate is a hydrophobic glycoprotein . It mediates the bidirectional transfer of cholesterol esters (CEs) and triglycerides (TGs) between plasma lipoproteins in the process of cholesterol reverse transport (RCT) .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Cholesteryl palmitoleate: has potential applications in the development of drug delivery systems. Its lipophilic nature allows it to be incorporated into lipid-based nanoparticles, which can enhance the solubility and bioavailability of various drugs. These nanoparticles can be engineered to target specific tissues or cells, improving the efficacy of the encapsulated drugs and reducing side effects .

Bioimaging

In the field of bioimaging, Cholesteryl palmitoleate can be used to create contrast agents for imaging techniques such as MRI and CT scans. Its ability to integrate into cell membranes makes it a valuable tool for tracing and visualizing biological processes at the cellular level .

Liquid Crystals

Cholesteryl palmitoleate: can form liquid crystalline phases, which are useful in the creation of responsive materials for displays and sensors. These materials can change their optical properties in response to external stimuli, such as temperature, light, and electric fields .

Gelators

As a gelator, Cholesteryl palmitoleate can be used to form stable gels for various applications, including the stabilization of emulsions, controlled release of active ingredients, and the creation of novel textures in food and cosmetic products .

Cholesterol Metabolism

Research has shown that Cholesteryl palmitoleate can influence cholesterol metabolism, which is crucial for maintaining cellular health and preventing diseases such as atherosclerosis. It can affect the synthesis, absorption, and transport of cholesterol within the body .

Cell Membrane Composition

Cholesteryl palmitoleate: is structurally similar to components of cell membranes, which means it can be used to study membrane dynamics and the role of lipids in cellular processes. It can also be used to modulate the properties of artificial membranes for research and therapeutic purposes .

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds often involves Cholesteryl palmitoleate as a precursor or intermediate. Its structure can be modified to produce molecules with desired biological activities, such as anticancer, antimicrobial, and antioxidant properties .

Material Synthesis

In material science, Cholesteryl palmitoleate can be used in the synthesis of polymers and other materials that require components with specific physical and chemical properties. Its inclusion can impart characteristics like flexibility, durability, and responsiveness to environmental changes .

Wirkmechanismus

Target of Action

Cholesteryl palmitoleate primarily targets THP-1 macrophages . These cells play a crucial role in the body’s immune response, particularly in the process of atherosclerosis . The compound interacts with these cells, affecting their function and behavior .

Mode of Action

Cholesteryl palmitoleate interacts with its target cells by affecting the phosphorylation of Akt within THP-1 macrophages . This interaction is influenced by the concentration of free fatty acids (FFAs), with the palmitoleate component of the total FFA specifically affecting Akt phosphorylation . This interaction leads to changes in the levels of select molecular species of phosphoinositides .

Biochemical Pathways

The primary biochemical pathway affected by cholesteryl palmitoleate is the Akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell proliferation, survival, and metabolism . By influencing the phosphorylation of Akt, cholesteryl palmitoleate can affect these processes and alter the behavior of THP-1 macrophages .

Result of Action

The primary result of cholesteryl palmitoleate’s action is a reduction in apolipoprotein A-I-mediated cholesterol efflux . This means that the compound impairs the ability of THP-1 macrophages to remove cholesterol, which can contribute to the progression of atherosclerosis . This effect can be reversed in the presence of the Akt inhibitor MK-2206 .

Action Environment

The action of cholesteryl palmitoleate can be influenced by various environmental factors. For example, the compound’s effects on Akt phosphorylation are dependent on the concentration of FFAs . This suggests that dietary factors and other conditions that affect FFA levels could potentially influence the compound’s action, efficacy, and stability .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJWNWCVNUPAQ-XDOSKZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312800 | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Cholesteryl palmitoleate | |

CAS RN |

16711-66-3 | |

| Record name | Cholesteryl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16711-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl 9-hexadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132TTN4QMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

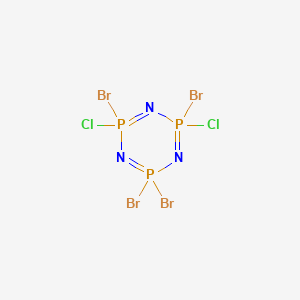

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

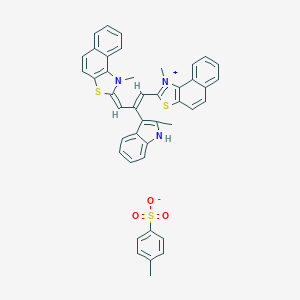

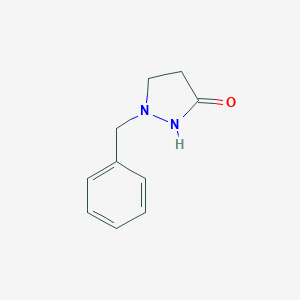

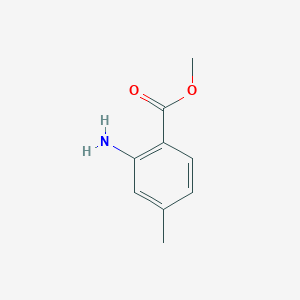

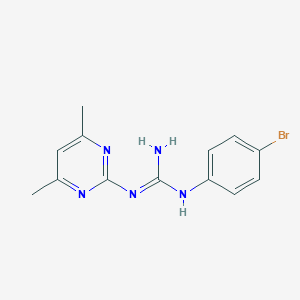

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.